4-(Dibromomethyl)-2-methoxybenzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(dibromomethyl)-2-methoxybenzoate is an organic compound with the molecular formula C10H10Br2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group, a methyl ester group, and a dibromomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-(dibromomethyl)-2-methoxybenzoate can be synthesized through the bromination of methyl 4-methyl-2-methoxybenzoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of methyl 4-(dibromomethyl)-2-methoxybenzoate may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(dibromomethyl)-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the dibromomethyl group can yield methyl 4-(bromomethyl)-2-methoxybenzoate or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the dibromomethyl group.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include partially or fully reduced benzoates.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of methyl 4-(dibromomethyl)-2-methoxybenzoate involves its interaction with specific molecular targets. The dibromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(bromomethyl)-2-methoxybenzoate: This compound is similar but has only one bromine atom in the bromomethyl group.
Methyl 4-methyl-2-methoxybenzoate: This compound lacks the bromine atoms and is a precursor in the synthesis of methyl 4-(dibromomethyl)-2-methoxybenzoate.
Uniqueness
Methyl 4-(dibromomethyl)-2-methoxybenzoate is unique due to the presence of two bromine atoms in the dibromomethyl group. This feature enhances its reactivity and makes it a versatile intermediate for various chemical transformations .
Eigenschaften
Molekularformel |
C10H10Br2O3 |
---|---|
Molekulargewicht |
337.99 g/mol |
IUPAC-Name |
methyl 4-(dibromomethyl)-2-methoxybenzoate |
InChI |
InChI=1S/C10H10Br2O3/c1-14-8-5-6(9(11)12)3-4-7(8)10(13)15-2/h3-5,9H,1-2H3 |
InChI-Schlüssel |
ZPPZPVYGHHLNEI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(Br)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.